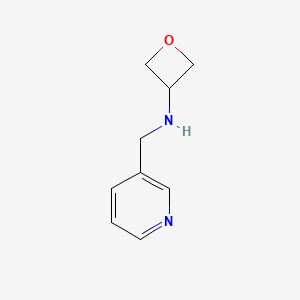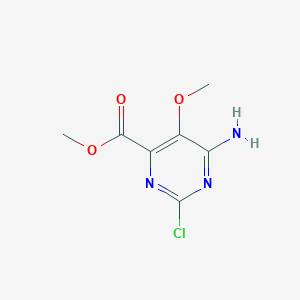
Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
Übersicht
Beschreibung
“Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 1126320-49-7 . It has a molecular weight of 217.61 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN3O3/c1-13-4-3 (6 (12)14-2)10-7 (8)11-5 (4)9/h1-2H3, (H2,9,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Approaches
- Synthesis of 5-Bromo-2-Methoxy-6-Methylaminopyridine-3carboxylic Acid : Hirokawa, Horikawa, & Kato (2000) described an efficient synthesis method for a compound structurally similar to methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate. This method involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and other regioselective steps, culminating in an overall yield of 67% (Hirokawa, Horikawa, & Kato, 2000).
Derivative Formation and Characterization
Synthesis of 2-Amino-4-Methoxy-6-Methylthiopyrimidine : Yin Dulin (2005) synthesized 2-amino-4-methoxy-6-methylthiopyrimidine from 2-amino-4-chloro-6-methoxypyrimidine. This study focused on the major factors influencing the reaction, achieving a yield of about 97% and a purity of 95% (Yin Dulin, 2005).
Synthesis of Novel Pyrido and Thieno-Pyrimidines : Bakhite, Al‐Sehemi, & Yamada (2005) prepared compounds including 3-amino-2-benzimidazolylthieno[2,3-b]pyridine-5-carboxylate from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds were used as synthons for other pyridothienopyrimidines and related systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Solubility and Physical Properties
- Thermodynamic Study of Solubility for 2-Amino-4-Chloro-6-Methoxypyrimidine : Yao, Xia, & Li (2017) investigated the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various solvents, providing insights into the physical properties of similar pyrimidine derivatives. They applied models like the modified Apelblat equation for accurate solubility correlation (Yao, Xia, & Li, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-13-4-3(6(12)14-2)10-7(8)11-5(4)9/h1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXVXHHVPQJMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1N)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

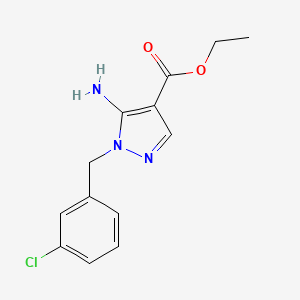
![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)
![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
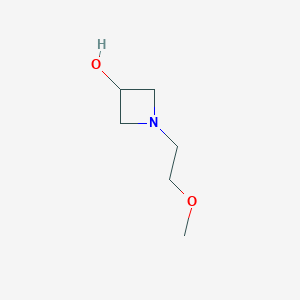
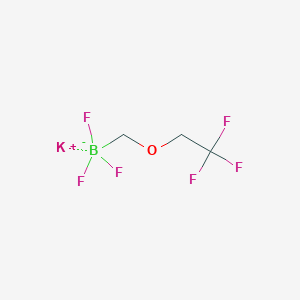



![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)

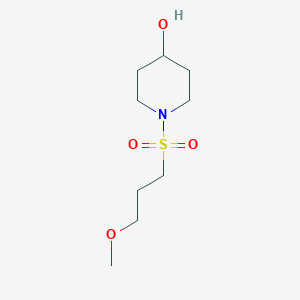
![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)

